molecular formula C10H21NO2 B6352612 Methyl 2-methyl-3-[(3-methylbutan-2-yl)amino]propanoate CAS No. 1154155-37-9

Methyl 2-methyl-3-[(3-methylbutan-2-yl)amino]propanoate

Cat. No.: B6352612
CAS No.: 1154155-37-9
M. Wt: 187.28 g/mol
InChI Key: JGGVGUPZUAWIFR-UHFFFAOYSA-N
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Description

Methyl 2-methyl-3-[(3-methylbutan-2-yl)amino]propanoate is an organic compound with the molecular formula C10H21NO2 It is a methyl ester derivative of propanoic acid and features a complex structure with multiple methyl groups and an amino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-methyl-3-[(3-methylbutan-2-yl)amino]propanoate typically involves the reaction of 3-methylbutan-2-amine with methyl 2-methyl-3-bromopropanoate under basic conditions. The reaction proceeds through nucleophilic substitution, where the amine group attacks the electrophilic carbon atom of the bromopropanoate, displacing the bromine atom and forming the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to neutralize the generated hydrogen bromide .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Purification of the final product is typically achieved through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-3-[(3-methylbutan-2-yl)amino]propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-methyl-3-[(3-methylbutan-2-yl)amino]propanoate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-methyl-3-[(3-methylbutan-2-yl)amino]propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or interact with functional groups, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-methyl-3-[(3-methylbutan-2-yl)amino]propanoate is unique due to its combination of ester and amino functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

methyl 2-methyl-3-(3-methylbutan-2-ylamino)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO2/c1-7(2)9(4)11-6-8(3)10(12)13-5/h7-9,11H,6H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGGVGUPZUAWIFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)NCC(C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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